1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Condensation Reactions: The compound can engage in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .
Scientific Research Applications
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can undergo oxidation, generating reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Bromomethyl)phenyl)ethanone: Similar in structure but lacks the methylthio and chloropropanone groups.
4-(Methylthio)phenylacetic acid: Contains the methylthio group but differs in the overall structure and functional groups.
4-Bromo-1H-pyrazole: Shares the bromomethyl group but has a different core structure
Uniqueness
The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
YVKRNRRLSONQLF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Origin of Product |
United States |
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